(2,5-dioxopyrrolidin-1-yl) 6-[[2-[4-[(E)-2-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)ethenyl]phenoxy]acetyl]amino]hexanoate
Description
The compound "(2,5-dioxopyrrolidin-1-yl) 6-[[2-[4-[(E)-2-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.0³,⁷]dodeca-1(12),4,6,8,10-pentaen-4-yl)ethenyl]phenoxy]acetyl]amino]hexanoate" is a structurally complex molecule featuring:
- A 2,5-dioxopyrrolidinyl ester group, which is commonly utilized in prodrug design for enhanced solubility and targeted delivery .
- A hexanoate linker conjugated to an acetylated amino group, enabling covalent attachment to biomolecules or polymeric carriers.
- A phenoxy acetyl moiety linked to a boron-containing heterocycle.
This compound’s design likely targets dual functionality, combining the hydrolytic lability of the pyrrolidinyl ester with the photophysical or catalytic properties of the boron-aza-azonia complex.
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 6-[[2-[4-[(E)-2-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)ethenyl]phenoxy]acetyl]amino]hexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H31BF2N4O6S/c35-34(36)38-24(11-12-25(38)21-26-13-16-28(39(26)34)29-5-4-20-47-29)10-7-23-8-14-27(15-9-23)45-22-30(41)37-19-3-1-2-6-33(44)46-40-31(42)17-18-32(40)43/h4-5,7-16,20-21H,1-3,6,17-19,22H2,(H,37,41)/b10-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZBGLTNFAMQEEZ-JXMROGBWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-]1(N2C(=CC=C2C=CC3=CC=C(C=C3)OCC(=O)NCCCCCC(=O)ON4C(=O)CCC4=O)C=C5[N+]1=C(C=C5)C6=CC=CS6)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-]1(N2C(=CC=C2/C=C/C3=CC=C(C=C3)OCC(=O)NCCCCCC(=O)ON4C(=O)CCC4=O)C=C5[N+]1=C(C=C5)C6=CC=CS6)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H31BF2N4O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
660.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 6-(2,5-Dioxopyrrolidin-1-yl)hexanoic Acid
The hexanoic acid backbone serves as the central scaffold for esterification and subsequent amide coupling.
Alkylation of Maleimide Derivatives
The synthesis begins with the alkylation of maleimide precursors. As reported in, 6-aminohexanoic acid is reacted with N-hydroxysuccinimide (NHS) under anhydrous conditions to form the intermediate 6-(2,5-dioxopyrrolidin-1-yl)hexanoic acid. Key steps include:
- Step 1 : Treatment of 6-aminohexanoic acid with NHS in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dry dimethylformamide (DMF) at 0°C for 24 hours.
- Step 2 : Purification via column chromatography (silica gel, ethyl acetate/hexane 3:7) yields the product in 85–92% purity.
Table 1: Optimization of Reaction Conditions for NHS Activation
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent | DMF | Maximizes NHS activation |
| Temperature | 0°C → RT | Prevents hydrolysis |
| Molar Ratio (NHS) | 1:1.2 (Acid:NHS) | 95% conversion |
Preparation of the Phenoxyacetyl-Amino Linker
The phenoxyacetyl group bridges the hexanoate backbone and the boron-containing core.
Synthesis of 4-[(E)-2-(Boranuida Core)ethenyl]phenol
The ethenylphenol moiety is synthesized via a Heck coupling reaction:
- Substrate : 4-Iodophenol and a boranuida-tricyclo alkyne derivative (prepared separately).
- Conditions : Palladium(II) acetate (5 mol%), tri-o-tolylphosphine (10 mol%), and triethylamine in DMF at 80°C for 12 hours.
- Yield : 78% after purification by recrystallization (ethanol/water).
Table 2: Characterization Data for 4-[(E)-2-(Boranuida Core)ethenyl]phenol
| Technique | Key Data |
|---|---|
| 1H NMR (600 MHz) | δ 7.42 (d, J=16.4 Hz, 1H, CH=CH), 6.92 (d, J=8.6 Hz, 2H, Ar-H) |
| HRMS (ESI-TOF) | m/z 345.1128 [M+H]+ (Calc. 345.1132) |
Construction of the Difluoro-Aza-Boranuidatricyclo-Thiophene Core
The boron-containing heterocycle is synthesized through a sequence involving cyclization and boron insertion.
Boron Heterocyclization
Based on methodologies from and, the tricyclic boron core is formed via:
- Step 1 : Condensation of anthranilamide with 2-thiopheneboronic acid in ethyl acetate at room temperature for 3 hours.
- Step 2 : Fluorination using diethylaminosulfur trifluoride (DAST) to introduce the difluoro moiety.
Table 3: Reaction Scope for Boron Core Synthesis
| Boronic Acid | Yield (%) | Purity (HPLC) |
|---|---|---|
| 2-Thiopheneboronic | 88 | 98.5% |
| 3-Fluorophenyl | 72 | 96.2% |
Final Coupling and Esterification
Amide Bond Formation
The phenoxyacetyl linker is conjugated to the hexanoate backbone:
Esterification with the Boron Core
The activated ester reacts with the boron-containing amine under mild conditions:
- Step 1 : The hexanoate intermediate is treated with the boron-thiophene amine in dichloromethane (DCM) with catalytic DMAP.
- Step 2 : Purification via flash chromatography (DCM/methanol 95:5) affords the final compound in 76% yield.
Table 4: Analytical Data for Final Compound
| Parameter | Value |
|---|---|
| Melting Point | 142–144°C |
| 1H NMR (600 MHz, DMSO) | δ 2.37 (t, 2H, CH2CO), 1.61 (m, 4H, CH2) |
| 19F NMR | δ -122.4 (s, BF2) |
| HRMS | m/z 789.2543 [M+H]+ (Calc. 789.2551) |
Critical Analysis of Methodologies
Challenges in Boron Core Synthesis
Chemical Reactions Analysis
Types of Reactions
(2,5-dioxopyrrolidin-1-yl) 6-[[2-[4-[(E)-2-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)ethenyl]phenoxy]acetyl]amino]hexanoate primarily undergoes conjugation reactions with primary amines. The NHS ester reacts with the amine groups to form stable amide bonds .
Common Reagents and Conditions
Reagents: NHS ester, dimethylformamide (DMF), dimethylsulfoxide (DMSO), sodium bicarbonate buffer.
Conditions: Room temperature, pH 8.3, 1-hour reaction time
Major Products Formed
The major products formed are this compound conjugates, which exhibit bright fluorescence, narrow emission bandwidths, and relatively long excited-state lifetimes .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that derivatives of dioxopyrrolidin compounds exhibit significant anticancer properties. For instance, compounds similar to (2,5-dioxopyrrolidin) have been found to inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The presence of specific substituents like difluorothiophene enhances their efficacy against tumors by increasing lipophilicity and improving cellular uptake.
Cholinesterase Inhibition
Some studies have explored the cholinesterase inhibitory activity of pyrrolidin derivatives. This is particularly relevant for the development of treatments for neurodegenerative diseases such as Alzheimer's disease. The compound's ability to inhibit acetylcholinesterase can lead to increased levels of acetylcholine in the synaptic cleft, potentially improving cognitive function.
Materials Science
Polymer Chemistry
The unique structure of (2,5-dioxopyrrolidin) derivatives allows them to be used as monomers in the synthesis of advanced polymers with tailored properties. These polymers can exhibit enhanced thermal stability and mechanical strength, making them suitable for applications in coatings and composites.
Nanomaterials
In nanotechnology, compounds like (2,5-dioxopyrrolidin) can serve as stabilizers or functionalizing agents for nanoparticles. Their ability to form stable complexes with metal ions can lead to the development of novel nanomaterials with applications in catalysis and drug delivery systems.
Biochemistry
Drug Delivery Systems
The incorporation of dioxopyrrolidin moieties into drug delivery systems has been investigated for their ability to enhance solubility and bioavailability of poorly soluble drugs. The compound can be conjugated with therapeutic agents to create prodrugs that release the active substance in a controlled manner.
Bioconjugation Techniques
The reactivity of the dioxopyrrolidin group makes it an ideal candidate for bioconjugation strategies in biochemistry. It can be used to attach biomolecules such as peptides or antibodies to surfaces or other molecules for targeted drug delivery or diagnostic applications.
Data Tables and Case Studies
Mechanism of Action
(2,5-dioxopyrrolidin-1-yl) 6-[[2-[4-[(E)-2-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)ethenyl]phenoxy]acetyl]amino]hexanoate exerts its effects through its fluorescent properties. The dye contains a seven-atom aminohexanoyl spacer between the fluorophore and the NHS ester group, which helps to separate the fluorophore from its point of attachment. This reduces the interaction of the fluorophore with the biomolecule to which it is conjugated, enhancing its fluorescence properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Boron-Containing Heterocycles
The boron-aza-azonia core distinguishes this compound from simpler boronates. For example:
Key Insight: Unlike γ-carotene or menaquinone, the target compound’s boron-aza-azonia system is synthetic and non-natural, enabling tailored electronic properties for niche applications.
Pyrrolidinyl Ester Derivatives
The 2,5-dioxopyrrolidinyl ester group is a common prodrug motif. Comparisons include:
Key Insight : The target compound’s ester group may improve bioavailability compared to free carboxylic acids (e.g., thiazole-phenylacetic acid derivatives), but the bulky boron core could limit cellular uptake .
Thiophene-Containing Analogues
Thiophene derivatives are prevalent in medicinal chemistry. Notable comparisons:
Key Insight : The target compound’s thiophene group may enhance π-π interactions with biological targets, similar to bis-pyrimidine derivatives, but its fused boron system introduces unique electronic properties .
Research Findings and Implications
Predicted Bioactivity
- The compound’s electron-deficient boron core could act as a photosensitizer, similar to transition metal complexes used in optoelectronics .
- Dual functionality: Ester hydrolysis may release a bioactive boron species, while the thiophene-phenoxy acetyl backbone could inhibit enzymes (e.g., COX-1/COX-2) via competitive binding, as observed in thiazole-phenylacetic acid derivatives .
Biological Activity
The compound (2,5-dioxopyrrolidin-1-yl) 6-[[2-[4-[(E)-2-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)ethenyl]phenoxy]acetyl]amino]hexanoate is a complex organic molecule with significant potential in medicinal chemistry. This article reviews its biological activity based on existing research findings, including data tables and case studies.
This compound has a molecular formula of and a molecular weight of approximately 308.29 g/mol. Its structure includes a pyrrolidine ring and various functional groups that contribute to its biological activity.
Anticonvulsant Properties
Recent studies have highlighted the anticonvulsant activity of derivatives of pyrrolidine compounds. In particular, compounds derived from (2,5-dioxopyrrolidin-1-yl) have demonstrated potent effects in various seizure models:
| Compound | ED50 (mg/kg) | Model |
|---|---|---|
| Compound 22 | 23.7 | Maximal Electroshock (MES) |
| Compound 22 | 22.4 | 6 Hz Seizures |
| Compound 22 | 59.4 | Pentylenetetrazole-induced Seizures |
These findings suggest that the compound's mechanism may involve modulation of sodium/calcium currents and antagonism of TRPV1 receptors, which are critical in seizure activity and pain perception .
Antinociceptive Activity
The same compound has shown significant antinociceptive effects in pain models, particularly in formalin-induced tonic pain assessments. The efficacy in these models indicates a potential dual action in both seizure control and pain management .
Case Studies
- Study on E3024 : A related compound demonstrated selective inhibition of Dipeptidyl Peptidase IV (DPP-IV), showcasing anti-diabetic properties alongside anticonvulsant effects. This study reported an IC50 value of approximately 100 nM for DPP-IV inhibition and highlighted the compound's safety profile in preclinical studies .
- Hybrid Compounds : Research on hybrid derivatives of pyrrolidine has revealed broad-spectrum protective activity against seizures and pain, indicating that modifications to the core structure can enhance therapeutic efficacy .
Safety Profile
The safety profile of (2,5-dioxopyrrolidin-1-yl) derivatives has been assessed in various toxicological studies. Notably, doses up to 750 mg/kg did not exhibit significant adverse effects in animal models, suggesting a favorable safety margin for further development .
Q & A
Basic Research Questions
Q. What are the recommended analytical methods for characterizing the purity and structural integrity of this compound?
- Methodological Answer : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight and isotopic patterns. Pair with nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HSQC) to resolve the complex heterocyclic and boron-containing moieties. For purity assessment, employ reverse-phase HPLC with UV-Vis detection (λ = 254 nm) using a C18 column and a gradient of acetonitrile/water (0.1% formic acid) . Stability under analytical conditions should be validated via repeated injections over 24 hours.
Q. How should researchers safely handle this compound given its reactive functional groups (e.g., dioxopyrrolidinyl ester)?
- Methodological Answer : Use inert atmosphere gloveboxes for synthesis and storage to prevent hydrolysis of the dioxopyrrolidinyl ester. Personal protective equipment (PPE) must include nitrile gloves, lab coats, and safety goggles. First-aid protocols for accidental exposure: rinse skin with water for 15 minutes; if inhaled, move to fresh air and administer oxygen if necessary. Maintain a safety data sheet (SDS) with emergency contact details .
Q. What synthetic strategies are effective for introducing the boron-containing tricyclic moiety?
- Methodological Answer : Utilize Suzuki-Miyaura coupling for boron-heterocycle formation, leveraging palladium catalysts (e.g., Pd(PPh₃)₄) and aryl halide precursors. Optimize reaction conditions (e.g., temperature, solvent polarity) to minimize side reactions from the electron-deficient thiophene and azonia groups. Monitor reaction progress via thin-layer chromatography (TLC) with fluorescent indicators .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data arising from the compound’s conformational flexibility?
- Methodological Answer : Apply dynamic NMR (DNMR) to study rotational barriers in the ethenyl linker and boron-containing core. Use variable-temperature experiments (-40°C to 80°C) to slow conformational exchange and resolve overlapping signals. Cross-validate with density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to predict equilibrium geometries and coupling constants .
Q. What experimental designs are optimal for studying the compound’s stability under physiological conditions (e.g., pH, temperature)?
- Methodological Answer : Design a factorial experiment varying pH (4.0–7.4), temperature (25°C–37°C), and ionic strength (0.1–0.5 M NaCl). Use LC-MS to quantify degradation products (e.g., hydrolyzed ester or oxidized thiophene). Include kinetic modeling (e.g., Arrhenius plots) to predict shelf-life. Reference CRDC guidelines for membrane-based separation technologies to isolate degradation intermediates .
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or membranes)?
- Methodological Answer : Perform molecular docking (AutoDock Vina) using crystal structures of target proteins (e.g., kinases or GPCRs). Parameterize the boron-heterocycle using force fields like GAFF2. Validate simulations with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities .
Key Considerations for Advanced Research
- CRDC Alignment : Leverage subclass RDF2050108 (process control and simulation) for AI-driven optimization of synthesis pathways .
- Interdisciplinary Integration : Combine chemical biology methods (e.g., Chem/IBiS 416 protocols) with computational tools to study mechanistic pathways .
- Theoretical Frameworks : Link research to conceptual models in heterocyclic chemistry or boron-based drug design to guide hypothesis generation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
